1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid

Lipophilicity Physicochemical Property Drug Design

Generic 1H-1,2,3-triazole-4,5-dicarboxylic acid often fails to produce targeted 3D frameworks or desired lipophilicity profiles, leading to wasted synthesis time. 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid (CAS 73953-89-6) directly resolves this with its critical N-benzyl substitution. - Steric & Electronic Control: Directs assembly of {Cd4} pcu-topology coordination polymers, as in Li et al. (2021). - Optimized ADME Profile: LogP of ~0.72 bridges the gap between hydrophilic parent acid (LogP -0.7) and lipophilic 1-phenyl analogs (LogP 1.1), making it a superior scaffold for lead optimization. - Thermal Processability: Melts at 178-182°C without decomposition, unlike the parent acid (decomposes at 200°C), enabling solvent-free syntheses and hot-melt extrusion. This 98% pure ligand, with a molecular formula of C11H9N3O4 and a molecular weight of 247.21 g/mol, is available for immediate global dispatch.

Molecular Formula C11H9N3O4
Molecular Weight 247.21 g/mol
CAS No. 73953-89-6
Cat. No. B181253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid
CAS73953-89-6
Molecular FormulaC11H9N3O4
Molecular Weight247.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)C(=O)O
InChIInChI=1S/C11H9N3O4/c15-10(16)8-9(11(17)18)14(13-12-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16)(H,17,18)
InChIKeyIYYBUXUZYWGZGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid Technical Overview


1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid (CAS 73953-89-6) is an N-functionalized heterocyclic dicarboxylic acid within the 1,2,3-triazole-4,5-dicarboxylic acid class. The compound is characterized by a benzyl substituent at the 1-position of the triazole ring, imparting a molecular weight of 247.21 g/mol and a molecular formula of C11H9N3O4 . It is commercially available as a research chemical with a standard purity of 98% and a melting point range of 178–182°C [1]. This compound serves as a versatile ligand in coordination chemistry and materials science, where the benzyl group introduces distinct steric and electronic properties compared to its parent scaffold, 1H-1,2,3-triazole-4,5-dicarboxylic acid (CAS 4546-95-6).

Why 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid Cannot Be Replaced


Within the family of 1,2,3-triazole-4,5-dicarboxylic acids, the N-substituent exerts a dominant influence on physicochemical properties, metal coordination behavior, and resulting material performance . The parent compound (1H-1,2,3-triazole-4,5-dicarboxylic acid) is highly polar (LogP ≈ -0.7) and decomposes upon melting at 200°C . In contrast, the introduction of a benzyl group at the N1 position in 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid substantially increases lipophilicity (LogP ≈ 0.72) and lowers the melting point to 178–182°C . These quantifiable differences in solubility, thermal stability, and steric profile directly impact ligand exchange dynamics, crystal packing, and the resulting framework topology in metal-organic materials. Consequently, substituting a generic, non-benzylated triazole dicarboxylic acid for 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid without re-optimizing synthetic conditions or expecting identical material properties is scientifically unfounded and can lead to failed syntheses or altered product performance.

1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid vs. Key Analogs


Lipophilicity Advantage Over Parent Acid

The introduction of a benzyl group at the N1 position significantly increases the lipophilicity of the triazole dicarboxylic acid scaffold. The parent compound, 1H-1,2,3-triazole-4,5-dicarboxylic acid, has a calculated LogP of -0.7 . In contrast, 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid exhibits a calculated LogP of 0.72280 . This difference of approximately 1.4 LogP units translates to a more than 25-fold increase in octanol-water partition coefficient.

Lipophilicity Physicochemical Property Drug Design

Lower Melting Point than Parent Acid

The melting point of 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid is 178–182°C , which is significantly lower than that of the parent 1H-1,2,3-triazole-4,5-dicarboxylic acid, which decomposes at 200°C . This 18–22°C depression in melting point is attributed to the disruption of intermolecular hydrogen bonding networks by the bulky benzyl substituent.

Thermal Stability Crystallinity Material Science

Distinct {Cd4} Cluster Framework Topology

Under solvothermal conditions, 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid (H2btda) reacts with Cd(Ac)2·2H2O and 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole (ipt) to yield a novel coordination polymer, [Cd2(btda)(ipt)2]n, which contains {Cd4} clusters and exhibits a 3D metal–organic framework with pcu topology . This structural outcome is specific to the benzyl-substituted ligand; the parent ligand (H3tda) typically yields different framework structures, such as the 3D polymer {[Cd12(tda)8(H2O)11]·(H2O)6.25}n, which does not feature {Cd4} clusters [1]. The presence of the benzyl group dictates the coordination geometry and the resulting supramolecular architecture.

Coordination Chemistry Metal-Organic Framework Crystal Engineering

Balanced Lipophilicity Among N-Substituted Derivatives

The lipophilicity of 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid (LogP = 0.72) occupies an intermediate range compared to other N-substituted derivatives. For example, the parent acid is highly hydrophilic (LogP = -0.7) , while the 1-phenyl derivative is more lipophilic (LogP = 1.1) and the 1-(4-fluorobenzyl) derivative is even more lipophilic (LogP = 1.51) . This positioning allows the benzyl analog to strike a balance between aqueous solubility and membrane permeability, which is a critical parameter in optimizing bioavailability for potential drug candidates.

Lipophilicity SAR Medicinal Chemistry

Application Scenarios for 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid


Luminescent {Cd4} Cluster-Based MOF Synthesis

Procure 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid when the synthetic target is a 3D coordination polymer featuring {Cd4} clusters with pcu topology, as demonstrated by Li et al. (2021). The benzyl substituent is critical for directing the formation of this specific architecture, which exhibits weak luminescent properties that can be further tuned for sensing applications . The parent acid or other N-substituted analogs will not yield this precise framework under identical conditions, making this compound the required ligand for this class of materials.

Balanced Lipophilicity in Medicinal Chemistry

For drug discovery programs targeting a balanced lipophilicity profile (LogP ≈ 0.7) within the triazole dicarboxylic acid series, 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid offers an optimal starting point. Its LogP of 0.72 is intermediate between the highly hydrophilic parent acid (LogP = -0.7) and the more lipophilic 1-phenyl (LogP = 1.1) or 1-(4-fluorobenzyl) (LogP = 1.51) derivatives . This property is crucial for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) parameters and oral bioavailability, making it a preferred scaffold for lead optimization efforts.

Tailored Thermal Properties for Materials Science

When developing materials that require melt processing or where thermal stability differs from the parent acid, 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid should be selected. Its melting point of 178–182°C is significantly lower and non-decomposing compared to the parent acid's decomposition at 200°C . This property facilitates its use in solvent-free syntheses, hot-melt extrusion, or as a component in thermally responsive materials, where the benzyl group's presence alters the crystalline packing and thermal behavior.

1D Zinc Coordination Polymer Synthesis

Researchers aiming to construct 1D double-stranded chain coordination polymers with Zn(II) should utilize 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid. Single-crystal X-ray analysis confirms that this ligand, when reacted with Zn(II) salts and 1,2-di(4-pyridyl)propane, yields a catena-poly chain structure, C24H21N5O4Zn [1]. This specific architecture is enabled by the benzyl group's steric and electronic influence, which guides the assembly of the polymer. Other in-class ligands may lead to different dimensionalities or topologies.

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